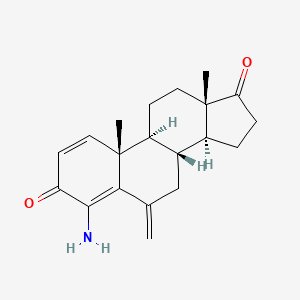
Cochleamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cochleamycin A is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Total Synthesis and Chemical Structure
Cochleamycin A has been a subject of interest due to its complex chemical structure and potential biological activities. The total synthesis of this compound has been achieved via a 23-step linear sequence starting from 3-butene-1-ol. The synthesis process is noteworthy for its utilization of the Stille coupling and a transannular Diels-Alder reaction to form the complete carbon skeleton of this compound (Dineen & Roush, 2004). Furthermore, studies have focused on creating the fully functionalized AB sector of this compound, employing a convergent and highly enantioselective synthesis process (Chang & Paquette, 2002). These studies emphasize the intricate nature of this compound's structure and the synthetic challenges it presents.
Potential Therapeutic Applications
While direct applications of this compound in therapeutic contexts are not extensively documented, research in related fields provides insights into potential pathways for its application. For instance, compounds structurally similar to this compound have been investigated for their potential in treating inner ear damage and improving the efficacy of cochlear implants. Dendrogenins, a class of steroidal alkaloids, have shown the ability to maintain electrical responsiveness in the inner ear, suggesting the potential for this compound and its derivatives in auditory therapies (Fransson et al., 2015).
Propriétés
Formule moléculaire |
C21H26O6 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate |
InChI |
InChI=1S/C21H26O6/c1-10-5-17-15(20(10)26-11(2)22)4-3-12-6-13(23)7-14-8-19(24)18(9-16(12)17)21(25)27-14/h3-4,9-10,12-17,20,23H,5-8H2,1-2H3/b18-9-/t10-,12+,13+,14-,15-,16-,17-,20-/m1/s1 |
Clé InChI |
NQXQKOWVFXXLJS-MMCQDFOUSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@H]([C@@H]1OC(=O)C)C=C[C@@H]3[C@H]2/C=C\4/C(=O)C[C@@H](C[C@H](C3)O)OC4=O |
SMILES canonique |
CC1CC2C(C1OC(=O)C)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O |
Synonymes |
cochleamycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



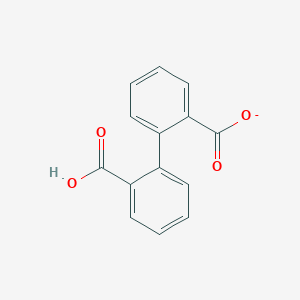
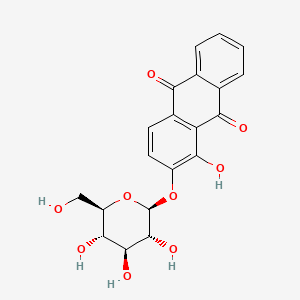
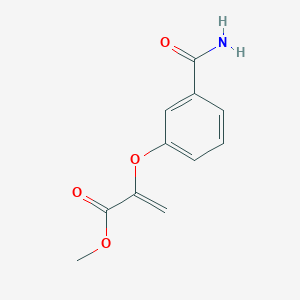

![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)
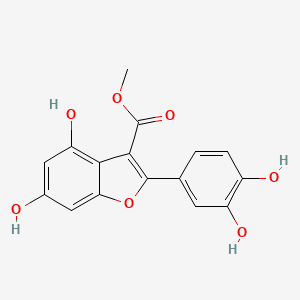
![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
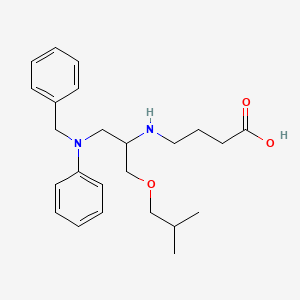

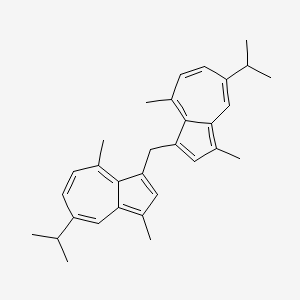


![(E)-N-[2-[Methyl[2,4-dichloro-3-[(2-methylquinoline-8-yl)oxymethyl]phenyl]amino]-2-oxoethyl]-3-[2-[2-(4-pyridyl)vinyl]pyridine-5-yl]acrylamide](/img/structure/B1250537.png)
